molecular formula C12H11ClN2O B177078 2-Amino-3-(2-chlorobenzyloxy)pyridine CAS No. 107229-61-8

2-Amino-3-(2-chlorobenzyloxy)pyridine

Cat. No. B177078
M. Wt: 234.68 g/mol
InChI Key: DUZCURUMGFQSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-chlorobenzyloxy)pyridine is a chemical compound that belongs to the pyridine family. It is also known as Cbz-2-amino-3-chloropyridine or CBAP. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-Amino-3-(2-chlorobenzyloxy)pyridine is not fully understood. However, studies have suggested that it may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Further studies are needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

Studies have shown that 2-Amino-3-(2-chlorobenzyloxy)pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-3-(2-chlorobenzyloxy)pyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research and development of 2-Amino-3-(2-chlorobenzyloxy)pyridine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, it could be studied for its potential applications in other diseases, such as autoimmune disorders and neurological disorders. Finally, it could be investigated for its potential as a tool compound in chemical biology research.

Scientific Research Applications

2-Amino-3-(2-chlorobenzyloxy)pyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including breast cancer, lung cancer, and rheumatoid arthritis.

properties

CAS RN

107229-61-8

Product Name

2-Amino-3-(2-chlorobenzyloxy)pyridine

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15)

InChI Key

DUZCURUMGFQSTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl

synonyms

2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzyl chloride (47.6 g, 0.296 mol) and 2-amino-3-hydroxypyridine (29.6 g, 0.269 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, the solvent evaporated and the residue triturated with petroleum ether to obtain the product (32 g, 46%), m.p. 95°-100° C.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three
Yield
46%

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